4-Chloro Perazine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

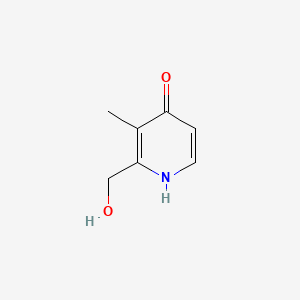

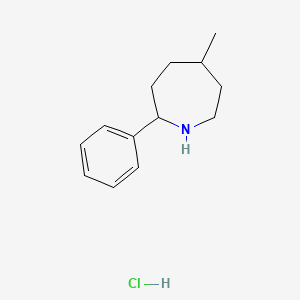

4-Chloro Perazine Dihydrochloride is a chemical compound . It is also known as Prochlorperazine Related Compound A . The molecular formula is C20H24ClN3S .

Synthesis Analysis

Piperazine derivatives, such as 4-Chloro Perazine Dihydrochloride, can be synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the formation from n-benzylaminoethanol .Molecular Structure Analysis

The molecular structure of 4-Chloro Perazine Dihydrochloride can be found in databases like PubChem . The molecular weight is 373.943.Chemical Reactions Analysis

Piperazine derivatives, including 4-Chloro Perazine Dihydrochloride, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with 1,2-diamine derivatives and sulfonium salts .Wissenschaftliche Forschungsanwendungen

Enzyme Interaction Studies

Research has revealed significant interactions between 4-Chloro Perazine Dihydrochloride and various enzymes in the liver, such as Cytochrome P-450 enzymes and FMO3. These interactions are essential to understand the drug's metabolism, potential drug interactions, and the role of genetic polymorphisms in its metabolic pathways. These studies provide crucial insights for anticipating metabolic drug interactions and exploring the relevance of polymorphisms of metabolic enzymes, with CYP3A4 and CYP2C9 identified as major enzymes mediating its metabolism (Störmer et al., 2000).

Antimicrobial Properties and Biofilm Control

4-Chloro Perazine Dihydrochloride has been studied for its antimicrobial properties and its ability to control biofilms. One study synthesized a chloro-triazine adduct which was treated with cotton fabrics to increase anionic sites and thereby improve the exhaustion of cationic compounds like Quaternary Ammonium Salts (QAS), which are known for their strong antimicrobial properties. This treated fabric exhibited significant antimicrobial activity, offering a potential application in developing antimicrobial textiles (Son et al., 2006). Moreover, 2-amino-4-chloro-6-hydroxy-s-triazine (ACHT) has been employed to impart durable, potent, and rechargeable biocidal functions to cellulosic fibrous materials, effectively preventing biofilm formation and offering controlled release, bioresponsive biocidal activities (Chen et al., 2007).

Antimicrobial Textile Applications

In the realm of antimicrobial textiles, N-halamine precursors bonded to a triazine-based linker have shown promising results. These precursors can be attached to cotton fabrics through a reactive dyeing process, resulting in biocidal cellulosic fibers upon exposure to diluted household bleach. The treated fabrics demonstrate remarkable antimicrobial properties against various microorganisms, marking a significant advancement in the field of antimicrobial textiles (Jiang et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPMPGQTRXUECE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro Perazine Dihydrochloride | |

CAS RN |

1346602-34-3 |

Source

|

| Record name | 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)

![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)

![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)